2-硝基异酞酰胺

描述

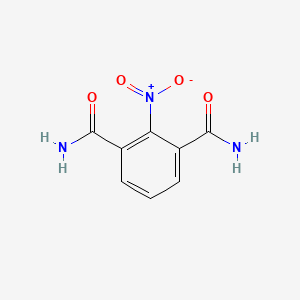

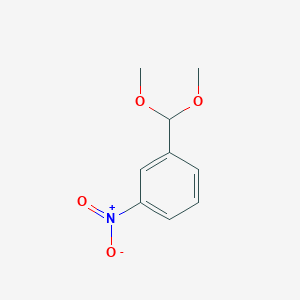

2-Nitroisophthalamide is a nitroaromatic compound that is a functionalized isophthalamide. It is of interest in the field of crystal engineering and supramolecular chemistry due to its ability to form complex structures around anions in the solid state. One of the notable features of this compound is its capacity to form a double helix structure when complexed with fluoride anions, as reported in the study of anion complexes of nitroaromatic functionalized isophthalamides .

Synthesis Analysis

The synthesis of related nitroaromatic compounds often involves multi-step reactions. For instance, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, an intermediate for iodinated X-ray contrast agents, was synthesized from monomethyl 5-nitroisophthalate through a three-step procedure: amidation, reduction, and iodization, achieving a total yield of 79% . Although this is not the direct synthesis of 2-Nitroisophthalamide, it provides insight into the complexity and potential reaction pathways for synthesizing nitroaromatic isophthalamides.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds can be quite intricate. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with some structural similarities to 2-Nitroisophthalamide, was determined using single-crystal X-ray diffraction. It was found to crystallize in the orthorhombic space group, with specific unit cell dimensions and dihedral angles between aromatic rings and nitro groups. The structure was stabilized by intramolecular C-H...O hydrogen bonds and intermolecular N-H...O hydrogen bonds, resulting in a 3-dimensional network . This level of detail in molecular structure analysis is crucial for understanding the properties and reactivity of 2-Nitroisophthalamide.

Chemical Reactions Analysis

The chemical reactivity of nitroaromatic isophthalamides can be influenced by various functional groups and the presence of nitro groups. For example, the synthesis of 3-Nitro-2-amino-benzoic acid involved a four-step reaction including nitration, dehydration, amidation, and Hofmann rearrangement . These reactions are indicative of the types of chemical transformations that nitroaromatic compounds can undergo, which may also be relevant to the chemical behavior of 2-Nitroisophthalamide.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-Nitroisophthalamide, they do provide information on related compounds. For instance, the nickel(II) metal–organic framework based on 3-nitrophthalic acid exhibited a 2-D layer structure and was characterized by elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction analysis . These techniques are also applicable to the analysis of 2-Nitroisophthalamide, and the properties such as solubility, melting point, and reactivity can be inferred from similar nitroaromatic compounds.

科学研究应用

阴离子定向组装

硝基芳香功能化异酞酰胺(包括 2-硝基异酞酰胺等化合物)的阴离子配合物的晶体结构显示出在固态中围绕阴离子形成独特的组装体。值得注意的是,此类受体的氟化物配合物表现出双螺旋结构的形成。这突出了 2-硝基异酞酰胺在开发新型分子结构和组装体中的潜力 (Coles 等人,2003).

有机反应中的催化

源自类似于 2-硝基异酞酰胺的酰胺基邻苯二甲酸的锌酰胺基邻苯二甲酸配合物已被用作非对映选择性亨利反应中的多相催化剂。这说明了该化合物在催化重要化学反应中的潜在用途 (Karmakar 等人,2015).

压电免疫传感器

源自芳香族-脂肪族 AB2 单体的超支化聚酰胺(类似于 2-硝基异酞酰胺)在压电免疫传感器中具有应用。这些材料已被用作抗体固定化载体,显着提高了传感器灵敏度 (Liu 等人,2007).

DNA/蛋白质相互作用和细胞毒性

对与 2-硝基异酞酰胺相关的席夫碱配体的 Ni(II) 配合物的研究揭示了它们与生物大分子和癌细胞相互作用的能力。这些相互作用可能有助于开发新的治疗方法或诊断工具 (Yu 等人,2017).

热分解研究

对类似于 2-硝基异酞酰胺的 2-硝基甲苯等化合物的热分解研究,有助于理解导致工业环境中爆炸风险的机制。这一知识对于开发更安全的工业工艺和材料处理至关重要 (Zhu 等人,2017).

未来方向

属性

IUPAC Name |

2-nitrobenzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVRCXLEYPXYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556596 | |

| Record name | 2-Nitrobenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroisophthalamide | |

CAS RN |

32114-73-1 | |

| Record name | 2-Nitrobenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)